molecular formula C10H5F2NO2 B2677396 (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid CAS No. 953905-51-6

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid

Cat. No.: B2677396
CAS No.: 953905-51-6
M. Wt: 209.15 g/mol
InChI Key: UQLFCBBYHQBVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid is a cyanoacrylic acid derivative that serves as a valuable intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure, featuring a fluorophenyl motif and an electron-withdrawing cyano group, is commonly explored in developing enzyme inhibitors. Compounds with fluorophenyl groups are frequently investigated as scaffolds for creating potential anticancer agents, particularly in the synthesis of quinazolinone derivatives, which are known to exhibit antitumor activity through mechanisms like apoptosis induction and EGFR pathway inhibition . Furthermore, the fluorophenyl moiety is a recognized structural component in the research and development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus . This combination of features makes the compound a versatile precursor for research focused on targeted therapies in oncology and metabolic diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

953905-51-6

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H5F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15)

InChI Key

UQLFCBBYHQBVQY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a diverse array of derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2,4-Difluorocinnamic Acid
  • Structure: Lacks the cyano group, with a simpler carboxylic acid and 2,4-difluorophenyl substituent (C₉H₆F₂O₂; 184.14 g/mol).
  • Key Differences: Reduced acidity (pKa ~4.5) due to the absence of the electron-withdrawing cyano group. Lower solubility in polar solvents compared to the cyano derivative. Primarily used in organic synthesis as a building block for fluorinated aromatic systems .
(E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]acrylic Acid
  • Structure: Replaces the cyano group with a furan ring (C₁₃H₈F₂O₃; 262.20 g/mol).
  • Reduced electron-withdrawing effects compared to the cyano group, impacting applications in optoelectronic devices .
α-Cyano-4-hydroxycinnamic Acid
  • Structure: Features a hydroxyl group instead of fluorine atoms (C₁₀H₇NO₃; 189.17 g/mol).
  • Key Differences: The hydroxyl group enables strong hydrogen bonding, making it a popular matrix in MALDI-MS (matrix-assisted laser desorption/ionization mass spectrometry). Higher acidity (pKa ~1.8) due to the combined effects of cyano and hydroxyl groups .
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate
  • Structure: Ester derivative with methoxy substituents (C₁₄H₁₄NO₄; 263.26 g/mol).
  • Key Differences :
    • Increased lipophilicity due to the ester and methoxy groups, enhancing membrane permeability.
    • Reduced acidity (pKa ~5.0) compared to the carboxylic acid analogue .

Physicochemical Properties and Spectroscopic Features

  • IR Spectroscopy: The target compound exhibits a strong C≡N stretch at ~2200 cm⁻¹ and C=O stretch at ~1700 cm⁻¹, distinguishing it from non-cyano analogues like 2,4-difluorocinnamic acid . In contrast, α-cyano-4-hydroxycinnamic acid shows additional O-H stretching (~3200 cm⁻¹) due to the hydroxyl group .
  • Solubility: The cyano and carboxylic acid groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to ester or methoxy-containing derivatives .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa Application Areas
(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid C₁₀H₅F₂NO₂ 209.15 Cyano, carboxylic acid, 2,4-difluorophenyl ~2.5 Pharmaceuticals, DSSCs
2,4-Difluorocinnamic Acid C₉H₆F₂O₂ 184.14 Carboxylic acid, 2,4-difluorophenyl ~4.5 Organic synthesis
α-Cyano-4-hydroxycinnamic acid C₁₀H₇NO₃ 189.17 Cyano, carboxylic acid, hydroxyl ~1.8 MALDI-MS matrix
(E)-3-[5-(2,4-difluorophenyl)furan-2-yl]acrylic Acid C₁₃H₈F₂O₃ 262.20 Carboxylic acid, furan, 2,4-difluorophenyl ~3.2 Optoelectronics

Research Findings and Insights

  • Electronic Effects: The cyano group in the target compound lowers the LUMO energy, enhancing electron-accepting capabilities critical for DSSC applications .
  • Hydrogen Bonding: Unlike α-cyano-4-hydroxycinnamic acid, the absence of a hydroxyl group in the target compound reduces intermolecular hydrogen bonding, impacting crystal packing .
  • Metabolic Stability: Fluorine substituents in the target compound reduce oxidative metabolism, improving pharmacokinetic profiles compared to non-fluorinated analogues .

Biological Activity

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid, also known as DCPFA, is an organic compound that belongs to the class of α,β-unsaturated carboxylic acids. Its unique structural features, including a cyano group and a difluorophenyl substituent, contribute to its potential biological activities. This article explores the biological activity of DCPFA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
IUPAC Name 2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid
CAS Number 953905-51-6
SMILES Notation C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O

The biological activity of DCPFA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group (–C≡N) and the difluorophenyl moiety enhance its reactivity and allow it to modulate the activity of various enzymes and receptors. This interaction can lead to significant biological effects, including:

  • Inhibition of Enzyme Activity : DCPFA has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that DCPFA may exhibit antimicrobial activity against various pathogens.

1. Antimicrobial Activity

Research indicates that compounds similar to DCPFA have been evaluated for their antimicrobial properties. For instance, studies have highlighted the effectiveness of related cyano-containing compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus.

2. Anti-inflammatory Effects

DCPFA has been implicated in modulating inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

3. Antidiabetic Potential

The compound has been explored for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in managing type 2 diabetes mellitus. DPP-IV inhibitors are known to enhance insulin secretion and reduce blood glucose levels.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Virginia tested several derivatives of cyanoacrylic acids, including DCPFA, against common bacterial pathogens. The results indicated that at concentrations above 50 µM, DCPFA exhibited a significant reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

In a study published in the Journal of Inflammation Research, DCPFA was administered to murine models exhibiting acute inflammation. The findings demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with DCPFA, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves Knoevenagel condensation between 2,4-difluorobenzaldehyde and cyanoacetic acid under acidic catalysis (e.g., ammonium acetate in acetic acid). Optimization includes temperature control (80–100°C) and solvent selection (e.g., toluene or ethanol) to favor the (E)-isomer. Purity is enhanced via recrystallization or chromatography . For analogous α,β-unsaturated cyanoacrylates, microwave-assisted synthesis has reduced reaction times while maintaining stereoselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine substitution patterns.
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. These predict reactivity toward nucleophiles and electrophiles, aiding in functionalization strategies .

Advanced Research Questions

Q. How do steric and electronic effects influence the (E)/(Z) isomer ratio during synthesis?

  • Methodological Answer : Bulky substituents on the phenyl ring (e.g., 2,4-difluoro groups) favor the (E)-isomer due to reduced steric hindrance. Solvent polarity and protic additives (e.g., acetic acid) stabilize the transition state via hydrogen bonding, as shown in studies of similar α,β-unsaturated acids . Kinetic vs. thermodynamic control can be assessed via time-dependent NMR monitoring.

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer : Discrepancies in hydrogen-bonding motifs (e.g., predicted vs. observed dimerization) require multi-method validation:

  • DFT : Adjust exchange-correlation functionals (e.g., include exact exchange terms) to better model weak interactions .
  • Experimental : Use high-resolution XRD (≤0.8 Å) and Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can hydrogen-bonding patterns in the crystal lattice inform co-crystal design for enhanced solubility?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies robust hydrogen-bond motifs (e.g., R22_2^2(8) dimers). Co-crystallization with pharmaceutically acceptable co-formers (e.g., nicotinamide) exploits complementary donor/acceptor sites, as demonstrated for structurally related carboxylic acids .

Q. What are the challenges in assessing stability under analytical conditions, and how can degradation products be mitigated?

  • Methodological Answer : Instability during extraction or chromatography (e.g., ester hydrolysis or isomerization) is minimized by:

  • Low-temperature protocols : e.g., –20°C during HPLC analysis .
  • Acidic mobile phases : Prevent enol-keto tautomerization in LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.